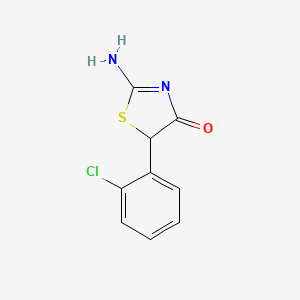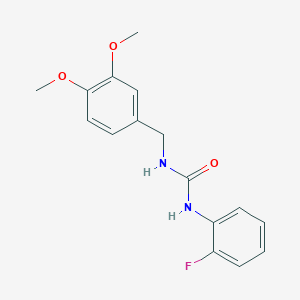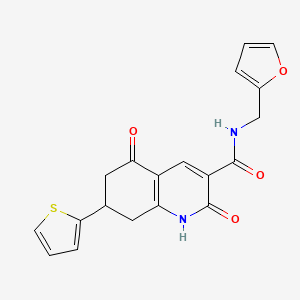![molecular formula C16H18F3NO B5371370 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclohexenones, which are known for their pharmacological properties. DMCM has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one involves its interaction with the GABA receptor. This compound binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site. This leads to an allosteric modulation of the receptor, enhancing its affinity for GABA and increasing the opening of the chloride ion channel. This results in increased inhibitory activity, leading to the sedative, anxiolytic, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has sedative, anxiolytic, and anticonvulsant properties, making it useful for the treatment of anxiety and epilepsy. This compound has also been shown to have muscle relaxant properties, making it useful for the treatment of muscle spasms. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
Advantages and Limitations for Lab Experiments
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one has several advantages for lab experiments. It is a potent and selective modulator of GABA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound is also relatively stable and easy to handle, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has a short half-life in vivo, which can limit its usefulness for long-term studies.
Future Directions
There are several future directions for 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one research. One area of interest is the development of more selective modulators of GABA receptors, which could lead to the development of more targeted therapeutics for anxiety, epilepsy, and other neurological conditions. Another area of interest is the investigation of the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory conditions. Additionally, further studies are needed to investigate the long-term effects of this compound on the central nervous system, particularly its potential for tolerance and dependence.
Synthesis Methods
The synthesis of 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one involves the reaction of 3-(trifluoromethyl)benzylamine with 5,5-dimethylcyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained after purification through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one has been extensively studied for its effects on the central nervous system. It is a potent modulator of GABA receptors, which are the major inhibitory neurotransmitter receptors in the brain. This compound has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory activity. This makes this compound a useful tool for studying the role of GABA receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and addiction.
properties
IUPAC Name |
5,5-dimethyl-3-[[3-(trifluoromethyl)phenyl]methylamino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO/c1-15(2)8-13(7-14(21)9-15)20-10-11-4-3-5-12(6-11)16(17,18)19/h3-7,20H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVOPZSRCQXXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5371287.png)
![(4R)-4-(4-{1-[(3-fluoro-4-methylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5371298.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)
![2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5371308.png)



![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)